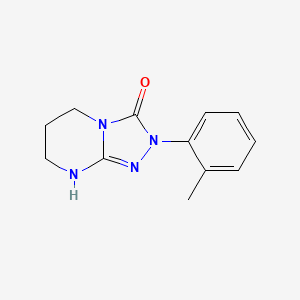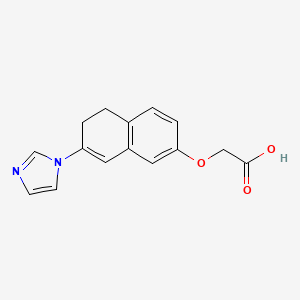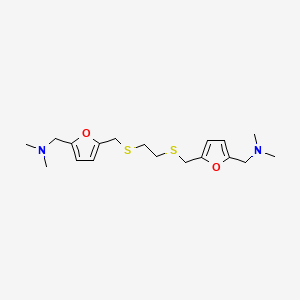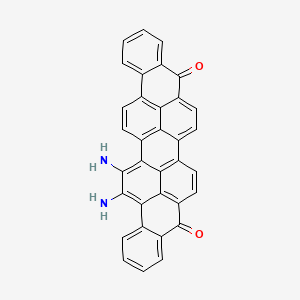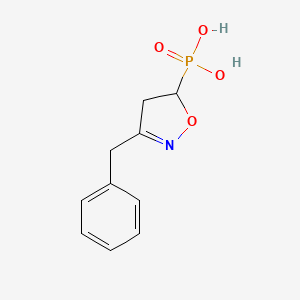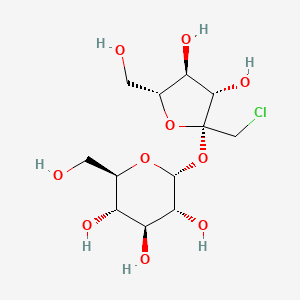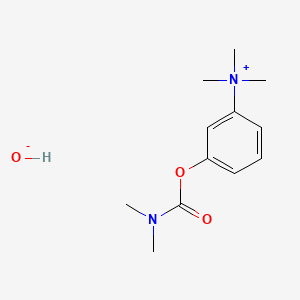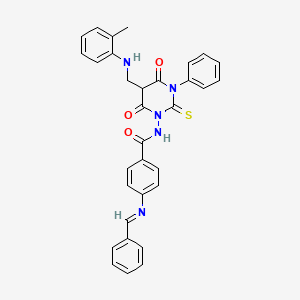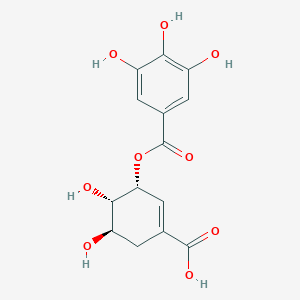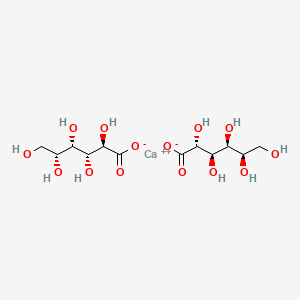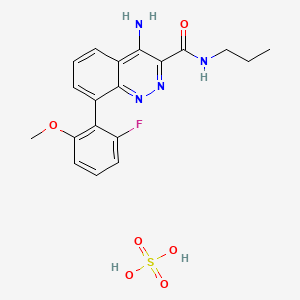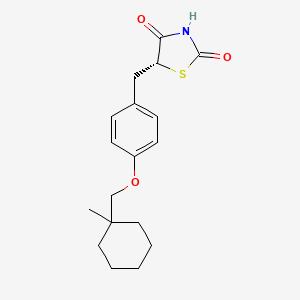
Ciglitazone, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciglitazone, ®- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class . Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
Vorbereitungsmethoden
The synthesis of Ciglitazone involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the thiazolidinedione ring . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ciglitazone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazolidinedione ring, potentially altering its biological activity.
Reduction: Reduction reactions can affect the benzyl group, leading to different derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity (EC50 of 3.0 μM) . This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism . The activation of PPARγ leads to increased adipogenesis, decreased differentiation and angiogenesis in human umbilical vein endothelial cells, and reduced osteoblastogenesis in human mesenchymal stem cells .
Vergleich Mit ähnlichen Verbindungen
Ciglitazone is often compared with other thiazolidinediones, such as:
Pioglitazone: Marketed as Actos™, it is used clinically to treat type 2 diabetes mellitus.
Rosiglitazone: Marketed as Avandia™, it is another anti-diabetic drug but has faced restrictions due to cardiovascular risks.
Troglitazone: Initially approved for diabetes treatment but withdrawn due to hepatotoxicity.
Lobeglitazone: Approved in Korea for diabetes treatment, it is a newer member of the thiazolidinedione class.
Ciglitazone’s uniqueness lies in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other clinically used drugs .
Eigenschaften
CAS-Nummer |
96207-25-9 |
|---|---|
Molekularformel |
C18H23NO3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(5R)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m1/s1 |
InChI-Schlüssel |
YZFWTZACSRHJQD-OAHLLOKOSA-N |
Isomerische SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |
Kanonische SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



